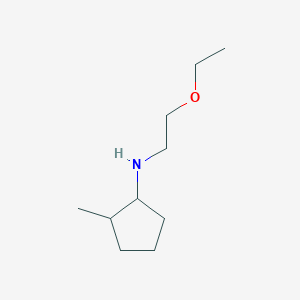
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom and a methyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with ethoxyethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyethyl)piperidin-4-one
- N-(2-ethoxyethyl)-3-morpholinopropan-1-amine
- N,N-bis(2-ethoxyethyl)acrylamide
Uniqueness
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine is unique due to its specific structural features, such as the presence of both an ethoxyethyl group and a methyl group on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine is a compound of interest in pharmacological research, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopentane structure with an ethoxyethyl side chain. The molecular formula can be represented as C10H19N, which indicates its classification as an amine. Its structure is significant for understanding its interaction with biological systems.
Research indicates that compounds similar to this compound may act on various biological pathways:
- Neuraminidase Inhibition : Some derivatives of cyclopentane compounds have shown effectiveness as neuraminidase inhibitors. Neuraminidase is an enzyme critical for the replication of several viruses, including influenza. Inhibiting this enzyme can prevent viral spread within the host .
- Receptor Modulation : Compounds in this class may interact with various receptors, including transient receptor potential (TRP) channels. For instance, modulation of TRPM8 has been noted, suggesting potential applications in pain management and sensory modulation .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Antiviral Efficacy : A study demonstrated that cyclopentane derivatives could effectively inhibit the replication of influenza viruses by targeting neuraminidase activity. The findings suggest that modifications to the cyclopentane structure enhance inhibitory potency .
- Insect Growth Regulation : Research involving allatostatin analogues indicated that modifications similar to those in this compound could significantly reduce juvenile hormone levels in cockroaches, showcasing potential as an insect growth regulator .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-3-12-8-7-11-10-6-4-5-9(10)2/h9-11H,3-8H2,1-2H3 |
InChI Key |
OOHPFEWCMBNCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















